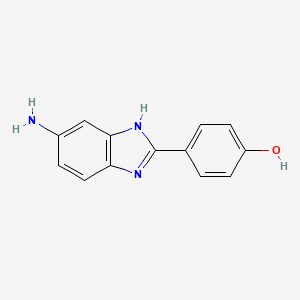

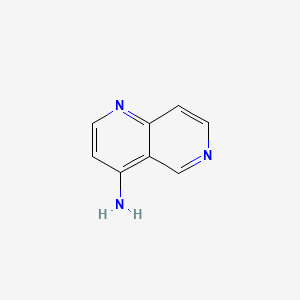

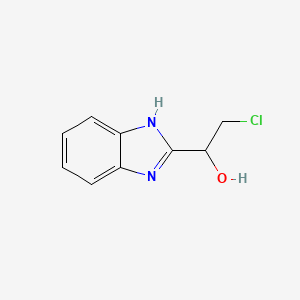

4-(5-Amino-1H-benzoimidazol-2-yl)-phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The compound is synthesized through different reactions involving specific precursors and conditions. For instance, Lei et al. (2013) developed a series of related compounds by reacting 3-(1H-benzoimidazol-2-yl)-4-hydroxy-benzoic acid with substituted benzoic acid hydrazides under microwave-accelerated solvent-free conditions, illustrating a method that could potentially be adapted for the synthesis of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol (Lei et al., 2013). Additionally, the synthesis of derivatives involving the 1H-benzo[d]imidazol-2-yl moiety under various conditions has been reported, providing insight into the chemical flexibility and reactivity of the core structure (Ducheng, 2012).

Molecular Structure Analysis

The molecular structure of derivatives similar to 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol has been elucidated using various spectroscopic techniques. Yıldız et al. (2010) characterized the structure of a closely related compound through elemental analysis, FT-IR, 1H-NMR, 13C-NMR, and UV–visible spectroscopic techniques, providing a comprehensive view of the compound's molecular framework (Yıldız et al., 2010).

Chemical Reactions and Properties

The compound participates in various chemical reactions, demonstrating its reactivity and potential for further chemical modifications. For example, Amani and Torabi (2021) explored the electrochemical oxidation of 4-amino phenol in the presence of 2-mercaptobenzimidazoles, leading to new organosulfur compounds. This study highlights the compound's reactivity and its potential for participating in complex chemical reactions (Amani & Torabi, 2021).

Aplicaciones Científicas De Investigación

-

Proteomics Research

-

Synthesis of Bendamustine

- Application Summary : A compound with a similar structure, “4-{5-[bis-(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl}-butanoic acid alkyl ester”, is used as an intermediate in the synthesis of Bendamustine .

- Method of Application : The compound is prepared by reacting “4-(1-methyl-5-amino-1H-benzimidazol-2-yl)-butanoic acid alkyl ester” with 2-halo-ethanol in an aqueous acetic acid-acetate buffer system, without adding further organic or inorganic bases .

- Results or Outcomes : The specific results or outcomes from the use of this compound in the synthesis of Bendamustine are not provided in the source .

-

Proteomics Research

-

Chemical Synthesis

-

Proteomics Research

-

Chemical Synthesis

Propiedades

IUPAC Name |

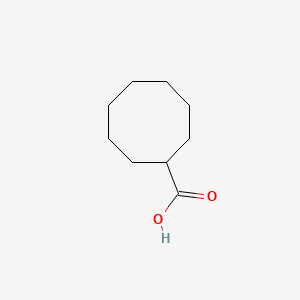

4-(6-amino-1H-benzimidazol-2-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c14-9-3-6-11-12(7-9)16-13(15-11)8-1-4-10(17)5-2-8/h1-7,17H,14H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQRXHJWOANHCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90419889 |

Source

|

| Record name | 4-(5-Amino-1,3-dihydro-2H-benzimidazol-2-ylidene)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90419889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Amino-1H-benzoimidazol-2-yl)-phenol | |

CAS RN |

435341-99-4 |

Source

|

| Record name | 4-(5-Amino-1,3-dihydro-2H-benzimidazol-2-ylidene)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90419889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

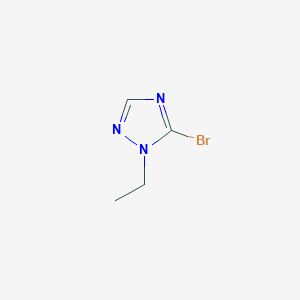

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1269110.png)